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Compound of Interest

Compound Name:
4-Methyl-6-phenylpyrimidin-2-

amine

Cat. No.: B098054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and

standardized methodologies for assessing the solubility and stability of 4-Methyl-6-
phenylpyrimidin-2-amine. While specific quantitative data for this compound is not readily

available in public literature, this document outlines detailed experimental protocols for

determining these crucial physicochemical properties, essential for its evaluation in research

and drug development contexts.

Core Compound Properties
4-Methyl-6-phenylpyrimidin-2-amine is a functionalized pyrimidine derivative. The pyrimidine

scaffold is a key feature in numerous biologically active molecules and approved therapeutic

agents. The physicochemical properties of this compound, such as solubility and stability, are

critical determinants of its behavior in biological systems and its viability as a drug candidate.
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Property Data Source

Molecular Formula C₁₁H₁₁N₃ --INVALID-LINK--[1]

Molecular Weight 185.23 g/mol --INVALID-LINK--[1]

Appearance White Powder --INVALID-LINK--[1]

Melting Point 167-174 °C --INVALID-LINK--[1]

Purity ≥ 98% (HPLC) --INVALID-LINK--[1]

Storage 0 - 8 °C --INVALID-LINK--[1]

Solubility Data
Specific quantitative solubility data for 4-Methyl-6-phenylpyrimidin-2-amine in common

solvents is not extensively reported in peer-reviewed literature. The synthesis of single crystals

has been achieved through recrystallization from dimethylformamide (DMF), indicating its

solubility in this organic solvent[2]. However, for aqueous and other common solvent systems,

experimental determination is required. The following tables present a template for the

systematic recording of experimentally determined solubility data.

Table 1: Thermodynamic Solubility in Common Solvents

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemimpex.com/es/products/25579
https://www.chemimpex.com/es/products/25579
https://www.chemimpex.com/es/products/25579
https://www.chemimpex.com/es/products/25579
https://www.chemimpex.com/es/products/25579
https://www.chemimpex.com/es/products/25579
https://www.benchchem.com/product/b098054?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2960917/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent
Temperature
(°C)

Solubility
(mg/mL)

Molar
Solubility
(mol/L)

Method

Water 25
Data not

available

Data not

available
Shake-Flask

PBS (pH 7.4) 25
Data not

available

Data not

available
Shake-Flask

Ethanol 25
Data not

available

Data not

available
Shake-Flask

Methanol 25
Data not

available

Data not

available
Shake-Flask

DMSO 25
Data not

available

Data not

available
Shake-Flask

Acetone 25
Data not

available

Data not

available
Shake-Flask

Table 2: Kinetic Solubility in Aqueous Buffers

Buffer System pH Solubility (µM) Method

Phosphate Buffered

Saline
7.4 Data not available UV Spectroscopy

Acetate Buffer 4.5 Data not available UV Spectroscopy

Glycine-HCl Buffer 2.5 Data not available UV Spectroscopy

Stability Data
The chemical stability of 4-Methyl-6-phenylpyrimidin-2-amine under various conditions is a

critical parameter for its handling, storage, and formulation. While specific stability data is not

publicly available, the following tables provide a framework for the systematic evaluation and

reporting of its stability profile.
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Table 3: Chemical Stability in Aqueous Buffers

Buffer
System

pH
Temperatur
e (°C)

Time
(hours)

Percent
Remaining

Degradatio
n Products
Identified

PBS 7.4 37 24
Data not

available

Data not

available

PBS 7.4 37 48
Data not

available

Data not

available

Acidic Buffer 2.0 37 24
Data not

available

Data not

available

Basic Buffer 9.0 37 24
Data not

available

Data not

available

Table 4: Solid-State Stability

Condition Duration
Temperatur
e (°C)

Humidity
(%)

Appearance
Change

Percent
Remaining

Accelerated 2 weeks 40 75
Data not

available

Data not

available

Photostability

(ICH Q1B)
10 days 25 N/A

Data not

available

Data not

available

Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of 4-
Methyl-6-phenylpyrimidin-2-amine, adapted from standard practices for pyrimidine

derivatives.

Thermodynamic Solubility Determination (Shake-Flask
Method)
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Preparation of Saturated Solution: Add an excess amount of solid 4-Methyl-6-
phenylpyrimidin-2-amine to a known volume of the selected solvent (e.g., water, PBS pH

7.4, ethanol) in a sealed vial.

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable

solvent.

Quantification: Determine the concentration of the dissolved compound using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Calculation: The solubility is calculated from the measured concentration and the dilution

factor.

Chemical Stability Assessment in Aqueous Buffers
Stock Solution Preparation: Prepare a stock solution of 4-Methyl-6-phenylpyrimidin-2-
amine in an appropriate solvent (e.g., DMSO) at a high concentration.

Incubation: Dilute the stock solution into various aqueous buffers (e.g., pH 2.0, 7.4, and 9.0)

to a final concentration suitable for analysis.

Time-Point Sampling: Incubate the solutions at a specified temperature (e.g., 37 °C). At

designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots.

Sample Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile

phase or a suitable organic solvent to prevent further degradation.

Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent

compound from any degradation products.

Data Analysis: Calculate the percentage of the compound remaining at each time point

relative to the initial concentration (time 0).
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Visualizations
Experimental Workflow for Solubility and Stability
Testing

Solubility Workflow Stability Workflow

Add excess compound to solvent

Equilibrate (e.g., 24h at 25°C)

Centrifuge to separate solid

Withdraw and dilute supernatant

Quantify by HPLC/LC-MS

Prepare stock solution in DMSO

Dilute in aqueous buffers (various pH)

Incubate at controlled temperature

Sample at time points (0, 2, 4, 8, 24h)

Quench reaction and analyze by HPLC

Click to download full resolution via product page

Caption: Workflow for determining thermodynamic solubility and chemical stability.

Potential Signaling Pathway Involvement: COX-2
Inhibition
Derivatives of the pyrimidine scaffold have been investigated as selective inhibitors of

Cyclooxygenase-2 (COX-2). While the specific activity of 4-Methyl-6-phenylpyrimidin-2-
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amine has not been detailed, a plausible mechanism of action for a derivative could involve

interference with the arachidonic acid cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Methyl-6-phenylpyrimidin-2-amine: A Technical Guide
to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098054#4-methyl-6-phenylpyrimidin-2-amine-
solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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